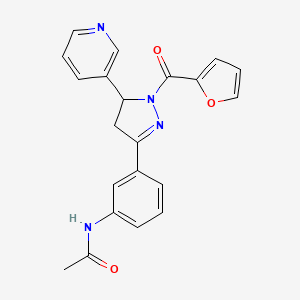

N-(3-(1-(furan-2-carbonyl)-5-(pyridin-3-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)acetamide

Description

Properties

IUPAC Name |

N-[3-[2-(furan-2-carbonyl)-3-pyridin-3-yl-3,4-dihydropyrazol-5-yl]phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N4O3/c1-14(26)23-17-7-2-5-15(11-17)18-12-19(16-6-3-9-22-13-16)25(24-18)21(27)20-8-4-10-28-20/h2-11,13,19H,12H2,1H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXIYSLQFWZBKKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=CC(=C1)C2=NN(C(C2)C3=CN=CC=C3)C(=O)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(3-(1-(furan-2-carbonyl)-5-(pyridin-3-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)acetamide typically involves multi-step organic reactions. The synthetic route often begins with the preparation of intermediate compounds, such as the furan-2-carbonyl chloride and the pyridin-3-yl hydrazine. These intermediates are then subjected to cyclization reactions to form the pyrazole ring. The final step involves the acylation of the phenyl ring with acetic anhydride to yield the target compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to maximize yield and purity.

Chemical Reactions Analysis

N-(3-(1-(furan-2-carbonyl)-5-(pyridin-3-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)acetamide undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The pyrazole ring can be reduced to form dihydropyrazole derivatives.

Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: It has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.

Industry: It can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-(3-(1-(furan-2-carbonyl)-5-(pyridin-3-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)acetamide involves its interaction with specific molecular targets. For instance, its anti-tubercular activity is believed to result from its ability to inhibit the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. This inhibition disrupts cell wall integrity, leading to the death of the bacteria. The compound may also interact with other molecular pathways, depending on its specific application.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

*Calculated based on molecular formula.

Key Observations :

Example :

- Compound 39 (N-{4-[5-(4-chlorophenyl)-1-(4-sulfamoylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}acetamide) was synthesized via ethanol-mediated cyclization of chalcone and hydrazine derivatives .

- The target compound likely follows a similar pathway, substituting chalcone with a furan-pyridine hybrid precursor .

Biological Activity

N-(3-(1-(furan-2-carbonyl)-5-(pyridin-3-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)acetamide, with the CAS number 1448027-54-0, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antibacterial, anticancer, anti-inflammatory, and other pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C21H18N4O3, with a molecular weight of 374.4 g/mol. The structure features a furan ring, a pyridine moiety, and a pyrazole derivative, which are known to contribute to various biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C21H18N4O3 |

| Molecular Weight | 374.4 g/mol |

| CAS Number | 1448027-54-0 |

Antibacterial Activity

Pyrazole derivatives have been reported to exhibit significant antibacterial properties. Studies indicate that compounds similar to this compound demonstrate activity against various pathogenic bacteria. For instance, substituted pyrazoles have shown effectiveness against strains such as Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The anticancer potential of pyrazole derivatives is well-documented. Research has highlighted that these compounds can inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . In vitro studies have demonstrated that certain derivatives exhibit cytotoxicity against cancer cell lines such as HeLa and MCF-7 .

Anti-inflammatory Effects

This compound may also possess anti-inflammatory properties. Pyrazole compounds are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. This inhibition can lead to reduced production of prostaglandins and other inflammatory mediators .

Other Pharmacological Activities

The biological spectrum of pyrazole derivatives extends to:

- Antioxidant Activity : Compounds have shown the ability to scavenge free radicals and reduce oxidative stress .

- Neuroprotective Properties : Some studies suggest neuroprotective effects against neurodegenerative diseases through modulation of neurotransmitter levels .

- Antitubercular Activity : Certain pyrazole derivatives have been evaluated for their efficacy against Mycobacterium tuberculosis, showing promising results in preliminary studies .

Case Studies

Recent research has focused on synthesizing new pyrazole derivatives with enhanced biological activity. For example, a series of studies demonstrated that modifications at the furan or pyridine positions significantly influenced the antibacterial and anticancer potency of these compounds.

In a notable study by Sahu et al., various substituted pyrazoles were synthesized and evaluated for their antimicrobial activity using the microplate Alamar Blue assay (MABA). Compounds showed varying degrees of effectiveness against pathogenic bacteria with some achieving minimum inhibitory concentrations (MICs) in the low micromolar range .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.